N-(sec-butyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide
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Overview
Description
N-(sec-butyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide is a synthetic organic compound characterized by its unique structure, which includes a sec-butyl group and a triazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(sec-butyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide typically involves the following steps:
Formation of the Triazinone Core: The triazinone core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and carboxylic acids.
Introduction of the sec-Butyl Group: The sec-butyl group is introduced via alkylation reactions, often using sec-butyl halides in the presence of a base.
Acetylation: The final step involves the acetylation of the triazinone core with acetic anhydride or acetyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N-(sec-butyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the triazinone moiety to its reduced form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sec-butyl group or other substituents can be replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or nucleophiles in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-(sec-butyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its pharmacological properties. Researchers may study its effects on different biological pathways to identify potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which N-(sec-butyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The triazinone moiety can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-butyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide
- N-(sec-butyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
- N-(sec-butyl)-2-(4-oxobenzo[d][1,2,3]thiadiazin-3(4H)-yl)acetamide
Uniqueness
Compared to similar compounds, N-(sec-butyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide is unique due to its specific combination of the sec-butyl group and the triazinone core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-butan-2-yl-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-3-9(2)14-12(18)8-17-13(19)10-6-4-5-7-11(10)15-16-17/h4-7,9H,3,8H2,1-2H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DELLPYKREKGMMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN1C(=O)C2=CC=CC=C2N=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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